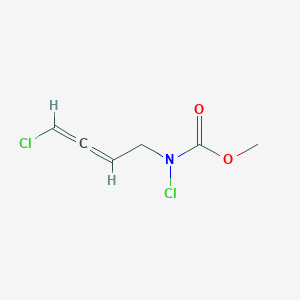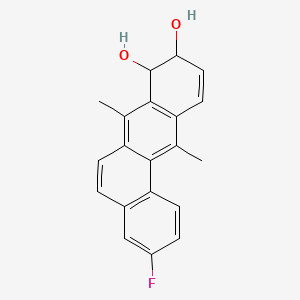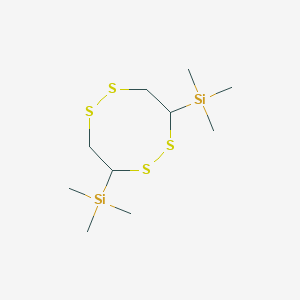
1,4-Bis(trimethylsilyl)-2,3,6,7-tetrathiacyclooctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(trimethylsilyl)-2,3,6,7-tetrathiacyclooctane is a unique organosilicon compound characterized by its cyclic structure containing sulfur atoms and trimethylsilyl groups
準備方法
The synthesis of 1,4-Bis(trimethylsilyl)-2,3,6,7-tetrathiacyclooctane typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture-sensitive reagents to ensure high yields. Industrial production methods may involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
1,4-Bis(trimethylsilyl)-2,3,6,7-tetrathiacyclooctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,4-Bis(trimethylsilyl)-2,3,6,7-tetrathiacyclooctane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound’s sulfur atoms make it a potential candidate for studying sulfur-related biochemical processes.
Medicine: Its unique structure may offer insights into the development of new pharmaceuticals, particularly those involving sulfur chemistry.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which 1,4-Bis(trimethylsilyl)-2,3,6,7-tetrathiacyclooctane exerts its effects involves interactions with various molecular targets. The trimethylsilyl groups can stabilize reactive intermediates, while the sulfur atoms can participate in redox reactions. These interactions can influence pathways related to organic synthesis and materials science.
類似化合物との比較
1,4-Bis(trimethylsilyl)-2,3,6,7-tetrathiacyclooctane can be compared with other similar compounds, such as:
1,4-Bis(trimethylsilyl)benzene: This compound has a similar trimethylsilyl substitution but lacks the sulfur atoms, making it less versatile in sulfur-related reactions.
1,4-Bis(trimethylsilyl)-1,3-butadiyne: This compound features a linear structure with triple bonds, offering different reactivity compared to the cyclic structure of this compound.
1,4-Bis(trimethylsilyl)-1,4-dihydropyridine: This compound contains nitrogen atoms and exhibits different reactivity patterns, particularly in the context of heterocyclic chemistry.
The uniqueness of this compound lies in its combination of trimethylsilyl groups and sulfur atoms within a cyclic framework, providing a versatile platform for various chemical transformations and applications.
特性
CAS番号 |
87495-58-7 |
|---|---|
分子式 |
C10H24S4Si2 |
分子量 |
328.7 g/mol |
IUPAC名 |
trimethyl-(8-trimethylsilyl-1,2,5,6-tetrathiocan-3-yl)silane |
InChI |
InChI=1S/C10H24S4Si2/c1-15(2,3)9-7-11-12-8-10(14-13-9)16(4,5)6/h9-10H,7-8H2,1-6H3 |
InChIキー |
VYODAYUZYAWPKQ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1CSSCC(SS1)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14404076.png)
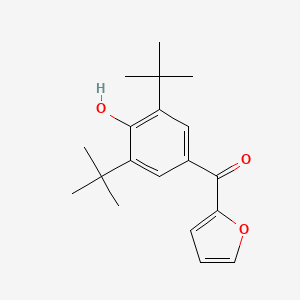
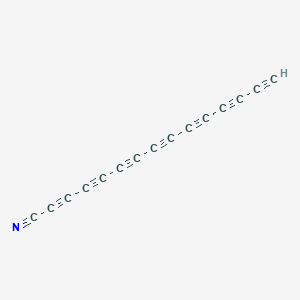


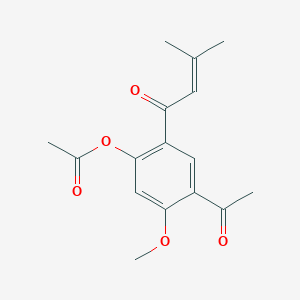

![(NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine](/img/structure/B14404116.png)
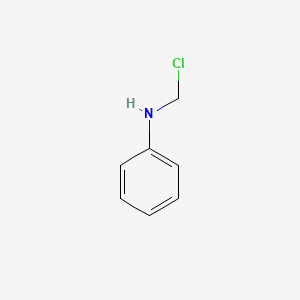

![16-Azabicyclo[10.3.1]hexadec-13-ene](/img/structure/B14404125.png)
![1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)-](/img/structure/B14404131.png)
